REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16])[C:3]([O:5]CC)=[O:4].[OH-].[Na+]>CO>[CH3:1][C:2](=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16])[C:3]([OH:5])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 2-methyl-3-(2-nitrophenyl)-2-propenate
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)=CC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for one night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
After being washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried for one night with sodium sulfate anhydride being
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
After sodium sulfate was filtered out from the dried solution
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)=CC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |